molecular formula C14H20N2O2 B2890807 tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate CAS No. 946386-48-7

tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Cat. No. B2890807
CAS RN: 946386-48-7
M. Wt: 248.326
InChI Key: ILSLJZOITJMIFR-UHFFFAOYSA-N
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Description

“tert-Butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate” is a chemical compound with the empirical formula C14H20N2O2 and a molecular weight of 248.32 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate” are not fully detailed in the sources I found. The compound has a molecular weight of 248.32 .

Scientific Research Applications

Anti-Cancer Agent Development

The compound has been utilized in the design and synthesis of novel anti-cancer agents. By introducing an alkyl or aralkyl and a sulfonyl group to the benzodiazepine structure, researchers have created derivatives that exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds have shown potential in inhibiting the proliferation and metastasis of tumor cells, making them a promising area of study in cancer treatment.

Molecular Docking and Dynamics Simulations

In the realm of computational chemistry, the compound serves as a base for derivatives used in molecular docking and dynamics simulations. These studies help in understanding the binding orientations and stabilities of these compounds within the active sites of target proteins, such as c-Met . This application is crucial for predicting the behavior of potential drugs and optimizing their structures for better efficacy.

Antibacterial Activity Research

Derivatives of this compound have been screened for their antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria . This research is vital for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-Inflammatory and Analgesic Applications

Benzodiazepine derivatives have been found to possess anti-inflammatory and analgesic properties. This makes them useful in the development of new medications to treat conditions associated with inflammation and pain .

Antipsychotic and Antinociceptive Effects

The compound’s derivatives are also being explored for their antipsychotic and antinociceptive effects, which could lead to new treatments for psychiatric disorders and pain management .

ACE Inhibitor Precursor

One of the significant applications of this compound is its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Benazepril . These inhibitors are essential medications used to treat high blood pressure and heart failure.

properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-9-15-11-7-4-5-8-12(11)16/h4-5,7-8,15H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLJZOITJMIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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